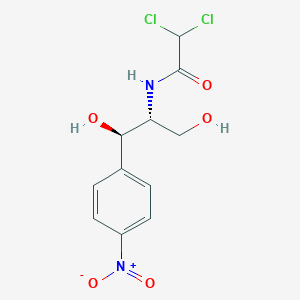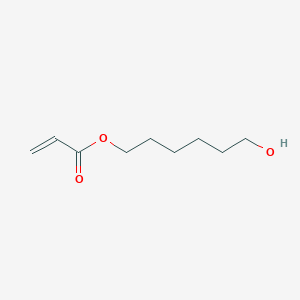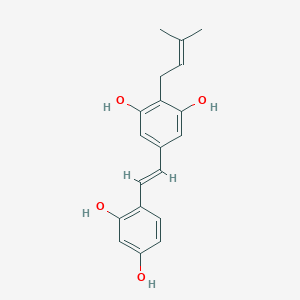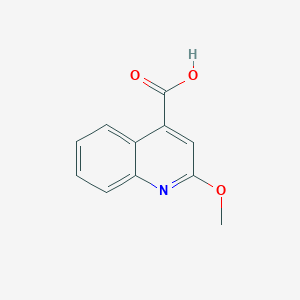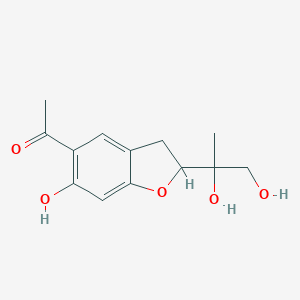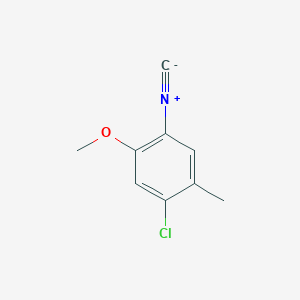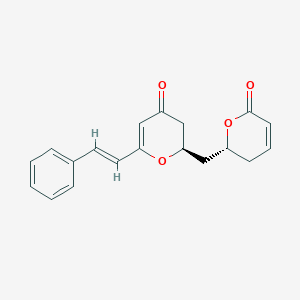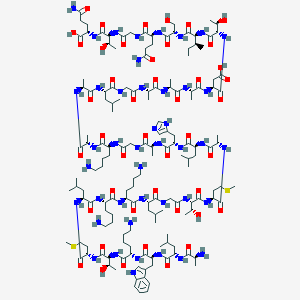
1-Propanesulfinothioic acid, S-propyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
S-propyl propane-1-sulfinothioate has several scientific research applications, including:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: S-propyl propane-1-sulfinothioate can be synthesized through the formal condensation of propanethiosulfinic acid with propanethiol . The reaction typically involves the use of appropriate catalysts and controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: While specific industrial production methods for S-propyl propane-1-sulfinothioate are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Análisis De Reacciones Químicas
Types of Reactions: S-propyl propane-1-sulfinothioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the presence of functional groups within the compound and the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) can be used to oxidize S-propyl propane-1-sulfinothioate.
Reduction: Reducing agents like sodium borohydride (NaBH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur with appropriate nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce thiol compounds.
Mecanismo De Acción
The mechanism by which S-propyl propane-1-sulfinothioate exerts its effects involves its interaction with molecular targets and pathways. As an antioxidant, it opposes oxidation or inhibits reactions brought about by dioxygen or peroxides . Its antibacterial activity is attributed to its ability to kill or slow the growth of bacteria by interfering with bacterial cell processes .
Comparación Con Compuestos Similares
Similar Compounds:
- S-propyl propanethiosulfinate
- Diallyl thiosulfinate (Allicin)
Comparison: S-propyl propane-1-sulfinothioate is unique due to its specific molecular structure and the presence of both sulfinic and thio functional groups .
Propiedades
Número CAS |
1948-52-3 |
|---|---|
Fórmula molecular |
C6H14OS2 |
Peso molecular |
166.3 g/mol |
Nombre IUPAC |
1-propylsulfinylsulfanylpropane |
InChI |
InChI=1S/C6H14OS2/c1-3-5-8-9(7)6-4-2/h3-6H2,1-2H3 |
Clave InChI |
XPRZAEWSYWTDSQ-UHFFFAOYSA-N |
SMILES |
CCCSS(=O)CCC |
SMILES canónico |
CCCSS(=O)CCC |
Otros números CAS |
1948-52-3 |
Solubilidad |
20 mg/mL |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate](/img/structure/B158274.png)
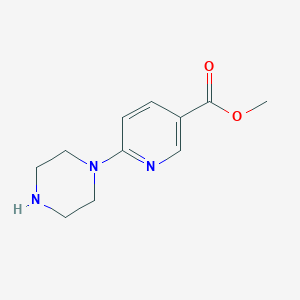
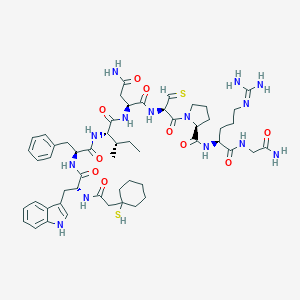
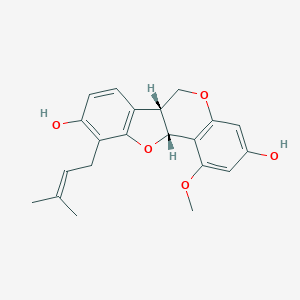
![(1S,17S,19S)-9-Hydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26)-hexaen-15-one](/img/structure/B158283.png)
![(4S)-14,16-Dihydroxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-2-one](/img/structure/B158290.png)
